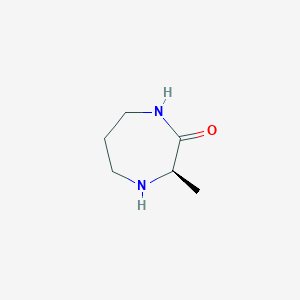

(R)-3-Methyl-1,4-diazepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methyl-1,4-diazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFMWEFKLWLFKX-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717482 | |

| Record name | (3R)-3-Methyl-1,4-diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790207-81-7 | |

| Record name | (3R)-3-Methyl-1,4-diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

Spectroscopic techniques are paramount for verifying the stereochemical identity and assessing the enantiomeric purity of (R)-3-Methyl-1,4-diazepan-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of chiral molecules. For a compound like (R)-3-Methyl-1,4-diazepan-2-one, determining enantiomeric purity and assigning absolute configuration often requires the use of chiral auxiliary agents.

Chiral Recognition: To distinguish between the (R) and (S) enantiomers in a sample, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. mdpi.com A CDA, such as the widely used Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), reacts with the secondary amine at the N4 position of the diazepanone to form a pair of diastereomers. researchgate.net These diastereomers exhibit distinct chemical shifts in both ¹H and ¹³C NMR spectra, allowing for the quantification of enantiomeric excess. researchgate.net Similarly, chiral solvating agents create a transient, diastereomeric complex with the enantiomers, inducing chemical shift differences without covalent bond formation.

Rotamer Analysis: The amide bond within the diazepanone ring (between C2 and N1) can exhibit restricted rotation, leading to the existence of rotamers, which are conformers that can be interconverted by rotation about a single bond. This phenomenon is particularly pronounced if the N1 nitrogen is substituted. Dynamic NMR (DNMR) experiments, conducted at variable temperatures, can be used to study this rotational barrier. At low temperatures, the signals for each rotamer may be distinct and sharp, while at higher temperatures, they broaden and coalesce as the rate of rotation increases. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process. researchgate.net Two-dimensional exchange spectroscopy (2D-EXSY) can also unequivocally identify exchanging species like rotamers. acs.orgnih.gov While specific data for (R)-3-Methyl-1,4-diazepan-2-one is not available, studies on related N-acyl diazepanes have confirmed the presence of such rotational barriers.

| Technique | Application | Principle | Expected Outcome for (R)-3-Methyl-1,4-diazepan-2-one |

| ¹H/¹³C NMR with CDA | Enantiomeric Purity | Formation of diastereomers with distinct NMR signals. mdpi.com | Separate sets of signals for (R,R) and (S,R) diastereomers, allowing integration to determine enantiomeric excess. |

| Dynamic NMR (DNMR) | Rotamer Analysis | Monitoring signal coalescence with temperature to determine the energy barrier of bond rotation. researchgate.net | Measurement of the rotational barrier around the C2-N1 amide bond. |

| 2D-EXSY NMR | Rotamer/Conformer Exchange | Detection of cross-peaks between signals of exchanging nuclei. acs.orgnih.gov | Confirmation of the exchange process between different ring conformers or rotamers. |

| This table presents expected applications of NMR techniques based on principles established for analogous chiral heterocycles. |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov It is an indispensable technique for characterizing enantiomers like (R)-3-Methyl-1,4-diazepan-2-one.

Enantiomers produce mirror-image CD spectra. A solution of the pure (R)-enantiomer will exhibit a specific CD spectrum with positive or negative bands (Cotton effects) at the absorption wavelengths of its chromophores (primarily the amide group). The corresponding (S)-enantiomer will produce a spectrum of equal magnitude but opposite sign. researchgate.net This makes CD spectroscopy a highly sensitive method for confirming the enantiomeric identity and assessing the optical purity of a sample. nih.gov

Furthermore, the sign of the Cotton effect can often be correlated with the absolute configuration of the molecule, either through empirical rules established for a class of compounds or by comparison with theoretical calculations (TD-DFT). researchgate.netcapes.gov.br In related chiral 1,4-benzodiazepines, CD spectroscopy has been used to identify which of the two rapidly interconverting boat-like ring conformations (P- or M-helical) is preferentially bound by chiral macromolecules like proteins. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. nih.gov

To determine the absolute configuration of (R)-3-Methyl-1,4-diazepan-2-one, a suitable single crystal is required. The analysis, particularly using anomalous dispersion from heavier atoms present in the structure or a co-crystallized salt, allows for the direct assignment of the (R) or (S) configuration at the C3 stereocenter. researchgate.net

The crystallographic data provides a wealth of structural information, including:

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the seven-membered ring.

Solid-state conformation: It reveals the preferred conformation of the diazepanone ring (e.g., chair, boat, twist-boat) and the orientation of the methyl substituent (pseudo-axial or pseudo-equatorial). nih.gov

Intermolecular interactions: It details how molecules pack in the crystal lattice, revealing patterns of hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. nih.gov

| Parameter | Information Provided | Significance |

| Space Group | Symmetry of the crystal lattice | Indicates the packing arrangement of molecules. |

| Unit Cell Dimensions | Size and shape of the repeating unit | Defines the basic crystal structure. |

| Atomic Coordinates | Position of each atom | Allows for the calculation of all geometric parameters (bond lengths, angles). |

| Flack Parameter | Determination of absolute structure | A value close to zero for the correct enantiomer confirms the absolute configuration. researchgate.net |

| This table outlines the key data obtained from an X-ray crystallographic analysis. |

Gas-Phase and Solution-Phase Conformational Studies

The seven-membered ring of 1,4-diazepan-2-one (B1253349) is conformationally flexible. Its behavior is governed by a complex interplay of torsional strain, angle strain, and non-bonded interactions. chemistrysteps.comdalalinstitute.com

The 1,4-diazepane ring, like other seven-membered rings, does not have a single rigid conformation but exists as an equilibrium of several forms, most commonly in the twist-chair and twist-boat families. nih.govresearchgate.net For many related 1,4-diazepine and benzodiazepine (B76468) systems, the ring undergoes a rapid inversion process between two enantiomeric boat-like conformers, often designated as P (plus) and M (minus) based on their helicity. researchgate.netnih.gov

The presence of the C3-methyl group in (R)-3-Methyl-1,4-diazepan-2-one breaks this symmetry. One ring conformation will be energetically favored over the other due to the steric preference of the methyl group to occupy a less hindered pseudo-equatorial position. The energy barrier to this ring inversion can be determined experimentally using dynamic NMR techniques by monitoring the temperature-dependent changes in the NMR spectrum. acs.orgnih.gov Computational studies (ab initio or DFT) can also be used to calculate the energy profile of the inversion pathway and the relative energies of the conformers and transition states. nih.govcapes.gov.br For example, the calculated ring inversion barrier for the related compound diazepam is approximately 17.6 kcal/mol. nih.gov

The preferred conformation of (R)-3-Methyl-1,4-diazepan-2-one is dictated by a balance of several interactions.

Intramolecular Interactions: The primary intramolecular factor is the steric demand of the C3-methyl group. The conformation that places the methyl group in a pseudo-equatorial position is generally favored to minimize steric clashes (gauche interactions) with other parts of the ring. chemistrysteps.com Other factors include torsional strain around the ring's C-C and C-N bonds and potential transannular interactions (interactions across the ring). dalalinstitute.com In some specific orientations, weak intramolecular hydrogen bonds might also play a stabilizing role. chemrxiv.org

Tautomerism and its Impact on Structural Features

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in the structural analysis of (R)-3-Methyl-1,4-diazepan-2-one. For this particular molecule, the primary form of tautomerism is amide-imidol tautomerism, a phenomenon common to lactams (cyclic amides). youtube.comresearchgate.net This process involves the migration of a proton from the nitrogen atom to the carbonyl oxygen atom, resulting in the formation of an imidol (or lactim) tautomer.

The two principal tautomeric forms of (R)-3-Methyl-1,4-diazepan-2-one are the amide (lactam) form and the imidol (lactim) form.

Amide (Lactam) Form: This is generally the more stable and predominant tautomer under standard conditions. It features a carbonyl group (C=O) and an N-H bond within the seven-membered diazepane ring.

Imidol (Lactim) Form: In this tautomer, the proton from the amide nitrogen migrates to the carbonyl oxygen, creating a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N).

The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the ring. nih.gov While the amide form is typically more stable, the imidol form can be significant in certain chemical environments and plays a role in the reactivity of the molecule. researchgate.netrsc.org

Impact on Bond Lengths and Hybridization

The shift from the amide to the imidol form involves a redistribution of electron density within the core structure, leading to notable changes in bond lengths. In the amide tautomer, the C2-N1 bond possesses a partial double bond character due to resonance, making it shorter than a typical C-N single bond. Conversely, the C2=O double bond is a distinct feature.

In the imidol tautomer, the formation of the C2=N1 double bond results in a shorter bond length compared to the C2-N1 single bond character in the amide form. Consequently, the former C2=O double bond becomes a C2-OH single bond, which is longer. The hybridization of the atoms involved also changes. In the amide form, the C2 carbon is sp² hybridized, and the N1 nitrogen is considered to be between sp² and sp³ due to resonance. In the imidol form, both the C2 carbon and the N1 nitrogen are sp² hybridized.

| Bond | Amide Tautomer (Predicted) | Imidol Tautomer (Predicted) | Change |

|---|---|---|---|

| C2=O / C2-OH | ~1.23 Å | ~1.36 Å | Lengthens |

| C2-N1 | ~1.33 Å | ~1.28 Å | Shortens |

Note: The values presented in the table are predicted based on general data for amide-imidol tautomerism and may not represent exact experimental values for (R)-3-Methyl-1,4-diazepan-2-one.

Conformational Adjustments

The tautomeric shift also has a profound impact on the conformational flexibility and preferred geometry of the 1,4-diazepan-2-one ring. The change in hybridization at N1 from a more sp³-like character in the amide form to a planar sp² character in the imidol form introduces significant conformational constraints. The planarity associated with the C2=N1 double bond in the imidol form will alter the puckering of the seven-membered ring, likely favoring different twist-boat or chair-like conformations compared to the amide tautomer.

Computational studies on similar cyclic systems have shown that the energy barrier for this tautomerization can be influenced by intramolecular hydrogen bonding possibilities in the imidol form, although this is less likely to be a stabilizing factor in the isolated molecule. researchgate.netacs.org The presence of the methyl group at the C3 position, being adjacent to the tautomerizing center, can also introduce steric effects that may slightly favor one tautomer over the other or influence the rotational barrier around the C2-N1 bond in the amide form.

| Tautomer | Key Structural Feature | Predicted Conformational Impact |

|---|---|---|

| Amide (Lactam) | Resonance-stabilized amide group | Greater conformational flexibility in the diazepane ring compared to the imidol form. |

| Imidol (Lactim) | Planar C=N double bond | Increased rigidity around the C2-N1 bond, leading to more defined ring conformations. |

Reactivity Profiles and Derivatization Studies of R 3 Methyl 1,4 Diazepan 2 One

Functional Group Transformations and Regioselective Modifications

The (R)-3-Methyl-1,4-diazepan-2-one core possesses several reactive sites amenable to functional group interconversion and regioselective derivatization. The primary sites for transformation are the lactam carbonyl group and the nitrogen atoms at the N1 and N4 positions.

The lactam functionality can undergo reduction to the corresponding diamine. While specific studies on (R)-3-Methyl-1,4-diazepan-2-one are not prevalent, the reduction of lactams is a well-established transformation, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This conversion would yield (R)-3-Methyl-1,4-diazepane, transforming the core structure and altering its chemical properties significantly.

The nitrogen atoms offer sites for acylation and alkylation. Due to the differing electronic environments—the N1 nitrogen being part of an amide and the N4 nitrogen being a secondary amine—regioselective modifications are feasible. The N4 amine is generally more nucleophilic than the N1 amide nitrogen, allowing for selective alkylation or acylation at the N4 position under controlled conditions. Conversely, harsher conditions might be required to achieve substitution at the N1 position. imperfectpharmacy.in

Enolate Chemistry and Alkylation Strategies at the C3 Position

The carbon atom alpha to the carbonyl group (the C3 position) is a key site for derivatization through enolate chemistry. wikipedia.org The proton at this position is acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a planar enolate intermediate. khanacademy.orgyoutube.com This enolate is a potent nucleophile and can react with various electrophiles to form a new carbon-carbon bond at the C3 position. masterorganicchemistry.com

This strategy has been explored extensively in the synthesis of 3-substituted 1,4-benzodiazepine-2-ones, which are structural analogs. vt.edu The enolate, once formed, can be trapped with alkyl halides, leading to mono- or di-alkylated products at the C3 position. vt.edu For instance, early studies on diazepam demonstrated that treatment with two equivalents of LDA followed by an alkyl iodide could yield 3,3-disubstituted derivatives. vt.edu

The generation of the enolate temporarily destroys the stereocenter at C3. However, as discussed in section 4.5, the inherent chirality of the molecule can be used to control the stereochemical outcome of the subsequent alkylation.

Table 1: Examples of C3-Alkylation in Benzodiazepine (B76468) Analogs

| Starting Material Analog | Base | Electrophile | Product | Yield | Reference |

| des-methyl diazepam | LDA | Benzyl Bromide | rac-3-benzyl-des-methyl-diazepam | 25% | vt.edu |

| Diazepam | 2 equiv. LDA | n-Butyl Iodide | 3-butyl-diazepam | 22% | vt.edu |

| Diazepam | 2 equiv. LDA | n-Butyl Iodide | 3,3-dibutyl-diazepam | 10% | vt.edu |

This approach allows for the introduction of a wide variety of substituents at the C3 position, significantly expanding the chemical diversity of the diazepan-2-one scaffold.

N-Substitution and Derivatization Patterns

Studies on related 3-oxo-1,4-benzodiazepine systems have demonstrated efficient and regioselective alkylation at the N4 position while the molecule is attached to a solid support. This highlights the differential reactivity of the two nitrogen atoms, allowing for selective modification.

Furthermore, research has shown that the nature of the substituent at the N1 position is critical for controlling the stereochemical outcome of reactions at other sites, such as the C3 position. researchgate.net For example, a sterically demanding N1-substituent like an isopropyl group can be crucial for achieving high enantioselectivity in C3-alkylation reactions. researchgate.net This interplay between different positions on the ring is a key aspect of its reactivity profile.

Ring Expansion/Contraction and Rearrangement Reactions

The seven-membered diazepine (B8756704) ring can participate in or be formed from various ring expansion, contraction, and rearrangement reactions, which are powerful tools for creating molecular complexity. wikipedia.org

Ring Expansion: Unprecedented reactivity has been observed where 3-aminoquinoline-2,4-diones undergo a base-promoted molecular rearrangement to furnish 1,4-benzodiazepine-2,5-diones, which are closely related to the target scaffold. researchgate.net This transformation involves the expansion of a six-membered ring into the seven-membered diazepine system. researchgate.net Another general approach involves the ring expansion of 1,2,3,4-tetrahydropyrimidin-2-ones to yield tetrahydro-1,3-diazepin-2-ones. rsc.org

Ring Contraction: Conversely, the diazepine ring can undergo contraction. N-Boc-activated 1,4-benzodiazepine-2,5-diones have been shown to undergo a transannular rearrangement and ring contraction to furnish 3-aminoquinoline-2,4-diones with high enantiomeric purity. researchgate.netacs.org In a different system, 6-phenylthio-diazepinones were converted into 1-carbamoyl-1H-pyrroles under acidic conditions in a ring contraction sequence. rsc.org

Rearrangement: Rearrangements of the benzodiazepine skeleton have also been documented. For example, 5-aryl-1,3-dihydro-2H-1,4-benzodiazepine-2-one 4-oxides can undergo rearrangement when treated with reagents like acetic anhydride (B1165640) or phosphorus trichloride. acs.orgnih.gov These reactions alter the core structure and provide access to novel derivatives.

Stereoselective Transformations and Retention of Chirality

A significant feature of the reactivity of (R)-3-Methyl-1,4-diazepan-2-one is the ability to perform stereoselective transformations that retain the molecule's chiral information, a concept known as "Memory of Chirality". vt.edu

The presence of the chiral center at the C3 position forces the flexible seven-membered ring to preferentially adopt one chiral, boat-shaped conformation. researchgate.netnih.gov When the C3 proton is removed to form the planar enolate, the original point chirality is lost. However, the conformational chirality of the ring, dictated by bulky substituents (e.g., at the N1 position), can persist on the timescale of the reaction at low temperatures. researchgate.netacs.org

Table 2: Enantioselective C3-Alkylation of a Chiral Benzodiazepine Analog via Memory of Chirality

| Starting Material Analog | N1-Substituent | Electrophile (R-X) | % Yield | % ee | Reference |

| (S)-Ala derived | i-Pr | MeI | 89 | 98 | researchgate.net |

| (S)-Ala derived | i-Pr | EtI | 90 | 99 | researchgate.net |

| (S)-Ala derived | i-Pr | Allyl-Br | 91 | 97 | researchgate.net |

| (S)-Ala derived | i-Pr | BnBr | 74 | 97 | vt.edu |

| (S)-Ala derived | Me | BnBr | 72 | 0 (racemic) | vt.edu |

This strategy provides a powerful route to enantiomerically enriched 3,3-disubstituted diazepanones, which contain a quaternary stereocenter that is otherwise difficult to access. vt.edu The success of this method is highly dependent on the inversion barrier of the chiral enolate, which is influenced by factors such as the N1 substituent and temperature. researchgate.netacs.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For (R)-3-methyl-1,4-diazepan-2-one, DFT calculations can elucidate the most stable three-dimensional arrangement of its atoms and provide a detailed picture of its electron distribution.

Studies on related diazepane derivatives have demonstrated that the seven-membered ring typically adopts a chair-like conformation to minimize steric strain. nih.gov The methyl group at the chiral center (C3) would likely favor an equatorial position to reduce steric hindrance. DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can confirm these conformational preferences and provide precise bond lengths and angles for the optimized structure. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For (R)-3-methyl-1,4-diazepan-2-one, the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons would significantly influence the FMOs. The HOMO is expected to be localized around the nitrogen and oxygen atoms, particularly the amine nitrogen and the carbonyl oxygen. The LUMO is likely to be distributed over the carbonyl group (C=O), which acts as an electron-accepting site.

Table 1: Representative Reactivity Parameters from DFT Calculations

| Parameter | Formula | Representative Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -0.5 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 6.0 eV |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 3.0 eV |

Note: These values are illustrative and based on typical data for similar heterocyclic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored in shades of red) correspond to areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For (R)-3-methyl-1,4-diazepan-2-one, the MEP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for interactions with electrophiles or hydrogen bond donors. The nitrogen atom of the secondary amine (N-H) would exhibit a region of positive potential around the hydrogen, indicating its role as a hydrogen bond donor. The rest of the molecule, including the hydrocarbon portions, would be largely neutral. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and stability of a molecule. For a flexible seven-membered ring system like that in (R)-3-methyl-1,4-diazepan-2-one, MD simulations are invaluable for exploring the different accessible conformations and the energy barriers between them. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design (Pre-clinical, In Silico Focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.govmdpi.com

For the (R)-3-methyl-1,4-diazepan-2-one scaffold, a QSAR study would involve synthesizing a library of derivatives with variations at different positions of the diazepan-2-one ring. The biological activity of these compounds would be determined experimentally, and then a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model. nih.govvietnamjournal.ru

A successful QSAR model for diazepanone derivatives could reveal, for example, that bulky substituents at a particular position decrease activity, while electron-withdrawing groups at another position enhance it. This information is critical in the preclinical stage of drug discovery for optimizing the lead scaffold to improve its efficacy.

Molecular Docking Studies with Biological Macromolecules (Pre-clinical, In Silico Focus, excluding clinical trial data)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor or an enzyme. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Given that the 1,4-diazepan-2-one (B1253349) scaffold is a component of many psychoactive drugs, molecular docking studies of (R)-3-methyl-1,4-diazepan-2-one would likely focus on targets in the central nervous system, such as the GABAA receptor. nih.gov Docking simulations can predict the binding pose of the molecule within the receptor's active site and calculate a docking score, which is an estimate of the binding affinity.

For instance, docking studies on similar diazepine (B8756704) derivatives have shown interactions with key amino acid residues in the binding pocket of their target proteins. researchgate.netnih.gov For (R)-3-methyl-1,4-diazepan-2-one, the carbonyl oxygen and the N-H group would be expected to form hydrogen bonds with appropriate residues in the receptor, while the methyl group and the rest of the ring could engage in hydrophobic interactions. nih.gov These in silico predictions provide a rationale for the molecule's potential biological activity and can guide further experimental validation.

Biological Relevance and Mechanistic Insights Pre Clinical and in Vitro/in Vivo Non Human Models

Exploration as a Privileged Scaffold in Drug Discovery Research

The 1,4-diazepan-2-one (B1253349) structure is considered a privileged scaffold due to its ability to interact with a variety of biological targets, leading to a wide range of pharmacological activities. tsijournals.comvt.edu This versatility has made it an attractive starting point for the design of novel therapeutic agents. The related 1,4-benzodiazepines, for instance, are well-known for their anxiolytic, anticonvulsant, and muscle relaxant properties, which stem from their interaction with GABA-A receptors. chemisgroup.usnih.gov The non-fused 1,4-diazepan-2-one core is explored for a diverse set of biological activities, including but not limited to, antiviral, anticancer, and antimicrobial effects. tsijournals.comnih.gov The conformational flexibility of the seven-membered ring allows for diverse substitution patterns, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. vt.edu

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

Stereochemistry plays a crucial role in the biological activity of chiral 1,4-diazepan-2-one derivatives. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its biological target. nih.gov For chiral 3-substituted 1,4-benzodiazepin-2-ones, the (S)-enantiomers generally exhibit higher affinity for the benzodiazepine (B76468) receptor than their (R)-counterparts. nih.gov In silico docking studies of diazepam derivatives with a chiral methyl group at the 3-position into GABA-A receptor models predict that the (R)-isomer would likely have a reduced binding affinity compared to the (S)-isomer due to steric clashes within the binding pocket. nih.gov This highlights the importance of stereochemistry in the design of biologically active molecules based on the 1,4-diazepan-2-one scaffold.

Mechanistic Probes of Biological Activity in Pre-clinical Models

The mechanisms through which 1,4-diazepan-2-one derivatives exert their biological effects are diverse and depend on their specific structures.

Derivatives of the 1,4-diazepan-2-one scaffold have been investigated as inhibitors of various enzymes and as ligands for different receptors. For instance, certain 1,3,4,5-tetrahydro-1H-benzo[e] nih.govnih.govdiazepin-2-one derivatives have been identified as potent dual endothelin ET(A)/ET(B) receptor antagonists, with affinities in the low nanomolar range. nih.govresearchgate.net The well-studied benzodiazepines act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the neurotransmitter GABA. nih.gov While direct enzyme inhibition or receptor binding data for (R)-3-Methyl-1,4-diazepan-2-one is scarce, the broader class of diazepines has been shown to interact with various biological targets. nih.gov

The 1,4-diazepan-2-one scaffold has been incorporated into molecules with a range of cellular activities. While no specific antimigratory data for (R)-3-Methyl-1,4-diazepan-2-one was found, derivatives of the related diazepine (B8756704) class have been explored for various therapeutic applications.

Antifungal and Antibacterial Activity:

Several studies have investigated the antimicrobial properties of 1,4-diazepan-2-one derivatives. While specific data for (R)-3-Methyl-1,4-diazepan-2-one is not available, studies on other derivatives show that this chemical class has potential as a source of new antimicrobial agents. For example, pyrazole (B372694) and pyrazoline derivatives of diazepam have demonstrated potent activity against both Gram-positive (B. subtilis) and Gram-negative (P. aeruginosa) bacteria. nih.gov Similarly, other diazepine derivatives have shown significant antimicrobial activity against various bacterial strains. researchgate.net

The following tables summarize the antibacterial and antifungal activities of some 1,4-diazepan-2-one derivatives, noting that these are not for the specific compound (R)-3-Methyl-1,4-diazepan-2-one.

Table 1: Antibacterial Activity of Diazepam Derivatives

| Compound | Test Organism | Activity | Reference |

| Pyrazole and Pyrazoline derivatives of diazepam | Bacillus subtilis (Gram-positive) | Potent | nih.gov |

| Pyrazole and Pyrazoline derivatives of diazepam | Pseudomonas aeruginosa (Gram-negative) | Potent | nih.gov |

| 1,2-Diazepine derivatives | Various bacteria | Significant antimicrobial activity | researchgate.net |

| Dibenzodiazepine derivatives | Intracellular Salmonella typhimurium | Potent inhibitory activity | nih.gov |

Table 2: Antifungal Activity of Diazepine and Related Derivatives

| Compound Class | Test Organism | Activity | Reference |

| 1,4-Benzothiazine azole derivatives | Candida spp. | In vitro and in vivo antifungal activity | nih.gov |

| Sulfonylated/carboxylated derivatives of dibenzo-1,4-dioxine-2-acetyloxime | Aspergillus spp., Candida spp. | Effective in vitro antifungal activity | nih.gov |

| 1,2-Diazepine derivatives | Not specified | Mentioned as having antifungal properties | tsijournals.com |

Target Identification and Engagement at a Molecular Level

The molecular target for (R)-3-Methyl-1,4-diazepan-2-one has been identified through the investigation of its more complex derivatives. Patent literature and subsequent chemical biology studies have established that this scaffold serves as a key component in the design of potent and selective inhibitors of the enzyme Dipeptidyl Peptidase-IV (DPP-4). nih.govgoogle.com

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner, which is a therapeutic strategy for managing type 2 diabetes.

The compound (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, which contains the (R)-3-Methyl-1,4-diazepan-2-one core, has been shown to be a potent DPP-4 inhibitor with an IC₅₀ value of 2.6 nM. nih.gov The design of this inhibitor involved replacing a triazolopiperazine ring in an earlier compound (sitagliptin) with the 3-substituted-1,4-diazepan-2-one moiety. nih.gov This substitution demonstrates that the (R)-3-Methyl-1,4-diazepan-2-one structure is a viable scaffold for engaging the active site of the DPP-4 enzyme. The engagement is driven by the specific stereochemistry and chemical features of the larger molecule, which position it effectively within the enzyme's binding pocket.

Data Tables

Table 1: Investigated Derivatives Containing the (R)-3-Methyl-1,4-diazepan-2-one Scaffold

| Derivative Name | Identified Molecular Target | Biological Context/Activity |

| (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one | Dipeptidyl Peptidase-IV (DPP-4) | Potent and selective DPP-4 inhibitor; evaluated for the treatment of type 2 diabetes. nih.gov |

| Heterocyclic beta-amino compounds based on the 3-methyl-1,4-diazepan-2-one (B2440058) core | Dipeptidyl Peptidase-IV (DPP-4) | Described in patent literature as inhibitors of DPP-4 for the potential treatment or prevention of diabetes. google.com |

Applications in Chemical Biology and Advanced Materials

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are essential for the stereocontrolled synthesis of complex molecular architectures, particularly in medicinal chemistry where the chirality of a molecule can dictate its pharmacological activity. While the broader class of 3-substituted-1,4-benzodiazepin-2-ones has been explored for this purpose, there is a notable lack of specific examples in the scientific literature detailing the use of (R)-3-Methyl-1,4-diazepan-2-one as a chiral building block in the synthesis of more complex molecules.

The synthesis of enantiomerically pure 3-substituted-1,4-benzodiazepin-2-ones has been a subject of interest, often involving resolution techniques like HPLC with chiral stationary phases. These compounds are recognized for their potential as scaffolds in drug discovery. For instance, the enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-ones has been achieved through methods like memory of chirality, which allows for the creation of complex stereogenic centers. nih.gov This approach highlights the potential of chiral diazepine-containing rings in constructing diverse molecular frameworks. However, direct application of (R)-3-Methyl-1,4-diazepan-2-one in such synthetic strategies is not documented.

Table 1: General Approaches to Chiral Diazepinone Scaffolds

| Method | Description | Relevance to (R)-3-Methyl-1,4-diazepan-2-one |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using techniques like chiral HPLC. | A potential method to obtain enantiopure (R)-3-Methyl-1,4-diazepan-2-one, though specific resolutions are not reported. |

| Asymmetric Synthesis | Stereoselective synthesis starting from chiral precursors or using chiral catalysts. | A plausible but undocumented route for the direct synthesis of (R)-3-Methyl-1,4-diazepan-2-one. |

| Memory of Chirality | Transfer of chirality from a temporary stereocenter to a new one during a chemical transformation. nih.gov | A sophisticated strategy that has been applied to benzodiazepine (B76468) systems, but not specifically to the target compound. nih.gov |

Development of Molecular Probes for Biological Systems

Molecular probes are crucial tools in chemical biology for visualizing and understanding biological processes. The development of such probes often relies on scaffolds that can be functionalized with reporter groups (e.g., fluorophores) and recognition elements. There is no specific information in the reviewed literature on the development or use of (R)-3-Methyl-1,4-diazepan-2-one as a molecular probe for biological systems. The general class of 1,4-diazepines is known to possess a wide range of biological activities, which could suggest their potential as a basis for probe development, but this remains a hypothetical application for this specific compound. researchgate.net

Integration into Macrocyclic and Supramolecular Structures

The incorporation of chiral units into macrocycles and supramolecular assemblies is a key strategy for creating complex host-guest systems and functional materials. These structures are held together by non-covalent interactions and can exhibit properties like molecular recognition and self-assembly. researchgate.nettsijournals.com A search of the scientific literature reveals no specific instances of (R)-3-Methyl-1,4-diazepan-2-one being integrated into macrocyclic or supramolecular structures. The conformational properties of the seven-membered diazepan-2-one ring could potentially be exploited in the design of such architectures, but this has not been experimentally demonstrated for this particular molecule.

Potential in Chiral Catalysis (e.g., as ligands or organocatalysts)

Chiral molecules are fundamental to asymmetric catalysis, acting as ligands for metal catalysts or as purely organic catalysts to induce enantioselectivity in chemical reactions. While the potential for chiral heterocycles in catalysis is significant, there is no published research that describes the use of (R)-3-Methyl-1,4-diazepan-2-one as a ligand or an organocatalyst. The presence of nitrogen atoms in the diazepane ring suggests a theoretical possibility for coordination to metal centers, but its efficacy and stereochemical influence in catalytic processes have not been investigated.

Applications in Advanced Chemical Materials (e.g., chiral recognition materials, CPL emitters)

Advanced chemical materials with chiral properties have applications in areas such as enantioselective separations (chiral recognition materials) and next-generation optical devices (circularly polarized luminescence emitters). There is no specific evidence in the scientific literature of (R)-3-Methyl-1,4-diazepan-2-one being used in the development of such advanced materials. While the principles of supramolecular chirality and the design of chiral materials are well-established, the application of this specific compound in these fields remains unexplored. mdpi.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the development of chiral compounds is the creation of efficient, scalable, and environmentally benign synthetic methodologies. Future research will prioritize moving beyond traditional multi-step syntheses that may involve expensive or hazardous materials. scirea.org

Key areas of focus include:

Biocatalysis: The use of enzymes as catalysts offers a green and sustainable pathway for producing chiral building blocks. chemrxiv.org Lipases are widely used for the kinetic resolution of racemic alcohols, and amine transaminases are valuable for asymmetric amine synthesis. chemrxiv.orgnih.gov Future work could explore engineered enzymes, such as C-N lyases, for the highly selective synthesis of chiral precursors for diazepanones. researchgate.net

Asymmetric Catalysis: The development of novel chiral catalysts, such as chiral-at-metal rhodium complexes, can enable highly enantioselective and diastereoselective reactions, providing access to optically pure intermediates. organic-chemistry.org The exploration of green catalysts, like volcanic ash, which is safe and recyclable, also represents a promising avenue for sustainable synthesis. nih.gov

Innovative Synthetic Strategies: Novel conceptual approaches such as "Memory of Chirality" (MOC) offer a strategy to synthesize enantiomerically enriched benzodiazepines without the need for external chiral sources, transferring chirality from a reactant to a reactive intermediate. vt.edu This could be particularly useful for creating complex derivatives.

The production cost and environmental impact of chiral drug synthesis remain significant hurdles. scirea.org The development of more efficient and cheaper catalysts, coupled with optimized reaction conditions, will be crucial for the economic viability of any future drug candidate based on this scaffold. scirea.org

Advanced Spectroscopic and Computational Tools for Conformational Dynamics

The seven-membered ring of the diazepanone core is conformationally flexible, and its specific 3D structure is critical for its biological activity. Understanding the conformational dynamics of (R)-3-Methyl-1,4-diazepan-2-one is essential for explaining its interactions with biological targets.

Future research will increasingly integrate experimental and computational techniques:

Advanced Spectroscopy: Chiroptical methods like Circular Dichroism (CD) and difference UV spectroscopy are powerful for studying the stereochemical features of chiral diazepanones, particularly how their conformation changes upon binding to proteins like human serum albumin (HSA). nih.govresearchgate.net These techniques can provide evidence for the adoption of a preferred conformation in a chiral biological environment. nih.govresearchgate.net

Computational Modeling: Tools such as Density Functional Theory (DFT) can be used to calculate and optimize the theoretical structure of the molecule in the gas phase. nih.gov Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods allow for the study of the molecule's dynamic behavior in solution and its interaction with biological macromolecules over time. mdpi.com These simulations can predict binding poses, estimate binding affinities, and elucidate the electronic structure through analysis of frontier molecular orbitals (HOMO/LUMO). nih.govmdpi.com Hirshfeld surface analysis can further detail intermolecular interactions. nih.gov

Combining these advanced tools will provide a comprehensive, atomic-level picture of the conformational landscape of (R)-3-Methyl-1,4-diazepan-2-one and its analogs, guiding the design of molecules with optimized geometries for target engagement.

Rational Design of Analogs for Enhanced Biological Interactions (Pre-clinical)

Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the target structure and the starting molecule. For (R)-3-Methyl-1,4-diazepan-2-one, this involves designing analogs that have enhanced interactions with their biological targets.

Future strategies will include:

Structure-Based and Ligand-Based Design: Computational tools like pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis can identify the key structural features responsible for biological activity. openpharmaceuticalsciencesjournal.com This information guides the synthesis of new analogs with modified sidechains to optimize properties such as binding affinity, permeability, and metabolic stability. openpharmaceuticalsciencesjournal.comnih.gov

Analog Library Synthesis: The development of flexible synthetic routes that allow for diversification at multiple positions on the diazepanone scaffold is crucial. researchgate.net This enables the creation of focused libraries of compounds for screening against various biological targets.

Privileged Scaffold Optimization: The 1,4-benzodiazepin-2-one framework is considered a "privileged structure" because it can bind to multiple, diverse receptors. vt.edu Rational design can adapt the (R)-3-Methyl-1,4-diazepan-2-one core to target specific proteins by introducing substituents that exploit unique features of the target's binding site.

The goal is to move beyond serendipitous discovery and systematically engineer molecules with a desired biological profile, a process that is essential in the pre-clinical phase of drug development.

Exploration of New Biological Targets and Mechanisms of Action (Pre-clinical)

While the benzodiazepine (B76468) class of compounds is famously associated with activity at the GABA-A receptor, the broad utility of the scaffold suggests that (R)-3-Methyl-1,4-diazepan-2-one and its derivatives may interact with other biological targets. researchgate.net The specific chirality of the molecule could lead to unique interactions and novel mechanisms of action. nih.gov

Future pre-clinical research should investigate:

Novel Therapeutic Areas: The 1,4-benzodiazepin-2-one scaffold has been associated with activity as HIV Tat antagonists, ras farnesyltransferase inhibitors in cancer, and antiarrhythmic agents. vt.edu Screening (R)-3-Methyl-1,4-diazepan-2-one and its analogs against a wide panel of targets in these and other disease areas could uncover new therapeutic applications.

Enantiomer-Specific Interactions: Biological systems are inherently chiral and can interact differently with each enantiomer of a racemic drug. nih.gov One isomer may be responsible for the therapeutic effect, while the other could be inactive or contribute to side effects. nih.gov It is critical to conduct pre-clinical studies to identify the specific protein interactions and downstream signaling pathways modulated by the (R)-enantiomer, which may differ significantly from its (S)-counterpart or the racemic mixture.

Emerging Targets: New potential targets for benzodiazepine-like structures are continually being identified, such as the bromodomain and extra-terminal (BET) proteins, which are implicated in cancer. researchgate.net Exploring the activity of (R)-3-Methyl-1,4-diazepan-2-one against such emerging targets is a key area for future research.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization (Pre-clinical)

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the accuracy of predictions. researchgate.net These technologies can be integrated into nearly every aspect of the pre-clinical development of (R)-3-Methyl-1,4-diazepan-2-one.

Key applications include:

De Novo Molecular Design: Generative AI models, using techniques like deep reinforcement learning, can design novel molecules from scratch or optimize a starting lead compound. pharmaceutical-technology.comnih.gov These models can generate analogs of (R)-3-Methyl-1,4-diazepan-2-one with predicted improvements in target binding, selectivity, and drug-like properties. nih.gov

Synthesis Optimization: AI can optimize chemical reaction conditions, improving yield and reducing waste. researchgate.netmdpi.com When combined with automated flow chemistry platforms, ML algorithms can autonomously explore reaction parameters to find the most efficient synthetic routes, accelerating the production of new analogs for testing. researchgate.netyoutube.com

Property Prediction and Screening: AI/ML models can perform high-throughput virtual screening of compound libraries to predict drug-target interactions, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. researchgate.netnih.gov This allows researchers to prioritize the most promising candidates for synthesis and experimental validation. nih.gov

Chiral Analysis: In the realm of characterization, AI can enhance the precision and efficiency of chiral chromatography, helping to streamline the separation and analysis of enantiomers. omicsonline.org

The integration of AI promises to create a more efficient, data-driven pipeline for drug discovery, from initial design to pre-clinical candidate selection. nih.gov

Overcoming Synthetic and Characterization Challenges for Complex Chiral Diazepanones

As medicinal chemists design more structurally complex analogs of (R)-3-Methyl-1,4-diazepan-2-one, for instance by introducing additional stereocenters, the challenges related to their synthesis and characterization grow exponentially. chiralpedia.com

Significant hurdles that require future innovation include:

Synthesis of Complex Structures: The creation of molecules with multiple stereocenters, such as 3,3-disubstituted diazepanones with a "quaternary" chiral center, is synthetically demanding. vt.edu Achieving high optical purity and controlling the stereochemistry at each center is a major challenge that requires sophisticated asymmetric synthesis methods. scirea.orgchiralpedia.com Organocascade processes, which form multiple bonds and stereocenters in a single operation, represent a powerful strategy for the efficient assembly of such complex molecules. nih.gov

Separation and Purification: Separating a mixture of multiple stereoisomers is often difficult and costly. chiralpedia.com The validation of chiral analytical methods becomes more complex, and minor stereoisomeric impurities may be hard to detect, complicating risk assessment. chiralpedia.com

Stereochemical Characterization: Unambiguously determining the absolute and relative configuration of each chiral center in a complex molecule is a non-trivial task. chiralpedia.com This requires a combination of advanced analytical techniques, including high-resolution NMR spectroscopy, X-ray crystallography, and chiroptical methods.

Addressing these challenges is fundamental to ensuring the quality, safety, and efficacy of any complex chiral drug candidate derived from the (R)-3-Methyl-1,4-diazepan-2-one scaffold.

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (R)-3-Methyl-1,4-diazepan-2-one be experimentally verified?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers and quantify enantiomeric excess. Complementary techniques like polarimetry or circular dichroism (CD) spectroscopy can confirm optical activity. For crystallographic validation, employ single-crystal X-ray diffraction with SHELXL refinement to resolve absolute configuration .

Q. What spectroscopic methods are optimal for characterizing the molecular structure of (R)-3-Methyl-1,4-diazepan-2-one?

- Methodological Answer :

- NMR : Assign protons and carbons using - and -NMR, focusing on coupling constants (e.g., diazepane ring protons) and NOESY for spatial correlations.

- IR : Identify carbonyl (C=O) and NH stretching vibrations to confirm lactam functionality.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., exact mass 142.2 g/mol for CHNO) .

Q. How is the purity of (R)-3-Methyl-1,4-diazepan-2-one assessed in synthetic workflows?

- Methodological Answer : Combine quantitative -NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) and reverse-phase HPLC (e.g., C18 column, UV detection at 210–254 nm). Monitor impurities like unreacted precursors or diastereomers .

Q. What synthetic routes are reported for (R)-3-Methyl-1,4-diazepan-2-one?

- Methodological Answer : Common methods include:

- Schmidt Rearrangement : From piperidin-4-one precursors under acidic conditions .

- Lactam Cyclization : Intramolecular amidation of amino esters using coupling agents (e.g., EDCI/HOBt) .

Advanced Research Questions

Q. How can conformational analysis of (R)-3-Methyl-1,4-diazepan-2-one inform its reactivity in catalytic systems?

- Methodological Answer : Use X-ray crystallography (refined via SHELXL ) to determine puckering parameters (e.g., Cremer-Pople coordinates ). Computational methods (DFT or MD simulations) predict energy barriers for ring inversion, correlating with steric effects from the 3-methyl group. Compare with analogs like 3,3-dimethyl derivatives .

Q. What role do hydrogen-bonding networks play in stabilizing crystalline (R)-3-Methyl-1,4-diazepan-2-one?

- Methodological Answer : Perform graph set analysis (e.g., Etter’s formalism ) on X-ray data to classify H-bond motifs (e.g., N–H⋯O=C chains). Quantify interaction energies using Hirshfeld surface analysis, focusing on contributions from C–H⋯O or van der Waals contacts .

Q. How can kinetic studies resolve contradictions in reaction mechanisms involving (R)-3-Methyl-1,4-diazepan-2-one?

- Methodological Answer : Conduct temperature-dependent kinetic experiments (e.g., 24.6–44.9°C in acetonitrile ), and fit data to Arrhenius or Eyring equations to derive activation parameters (ΔH, ΔS). Use isotopic labeling (e.g., /) to trace mechanistic pathways in competing reactions .

Q. What strategies address conflicting data in stereoselective synthesis or bioactivity studies of (R)-3-Methyl-1,4-diazepan-2-one derivatives?

- Methodological Answer : Apply statistical tools (e.g., ANOVA for batch variability) and orthogonal assays (e.g., enzyme inhibition vs. cellular uptake). Cross-validate crystallographic data with computational docking to reconcile structural-activity discrepancies .

Q. How is (R)-3-Methyl-1,4-diazepan-2-one utilized in metabolic pathway studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.